Boc-Asp(Ofm)-OH

Übersicht

Beschreibung

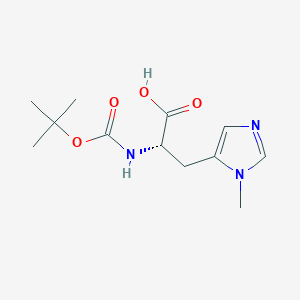

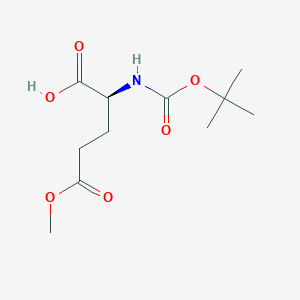

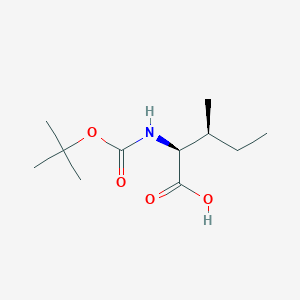

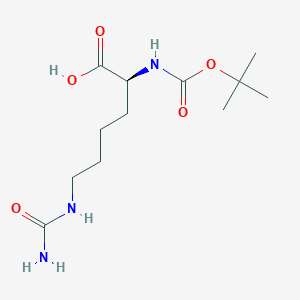

Boc-Asp(Ofm)-OH, also known as Nα-Boc-L-aspartic acid ß 9-fluorenylmethyl ester, is an aspartic acid derivative . It has a molecular formula of C23H25NO6 and a molecular weight of 411.45 .

Synthesis Analysis

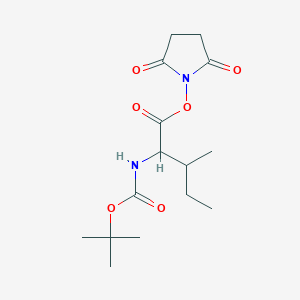

Boc-Asp(Ofm)-OH is used in the preparation of Asparagine containing peptide-based oxidation catalysts . It is linked to PAM resin through the β-carboxylic function, and the linear precursor is then assembled by classical Boc/Benzyl strategy . Cyclization is accomplished by the BOP method .

Molecular Structure Analysis

The molecular structure of Boc-Asp(Ofm)-OH is represented by the formula C23H25NO6 . The InChI code for Boc-Asp(Ofm)-OH is 1S/C23H25NO6/c1-23(2,3)30-22(28)24-19(21(26)27)12-20(25)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27)/p-1/t19-/m0/s1 .

Physical And Chemical Properties Analysis

Boc-Asp(Ofm)-OH has a molecular weight of 411.5 . The exact physical and chemical properties such as melting point, boiling point, and density are not available . It is recommended to store Boc-Asp(Ofm)-OH at a temperature below 5°C .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

- Field : Biochemistry

- Application Summary : The tert-butyloxycarbonyl (Boc) group, such as in Boc-Asp(Ofm)-OH, is used as the N α-amino protecting group in peptide synthesis . This can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .

- Methods and Procedures : The stepwise removal of Boc is achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid, but a relatively weak nucleophile . Side-chain protecting groups are often based on TFA stable benzyl (Bn) groups, which are cleaved with very strong acid, primarily anhydrous hydrogen fluoride (HF) .

- Results and Outcomes : The use of the Boc group for the protection of the N α-amino moiety in peptide synthesis has been found to be effective and advantageous in certain cases .

Synthesis of Glycosylated Peptide Thioesters

- Field : Biochemistry

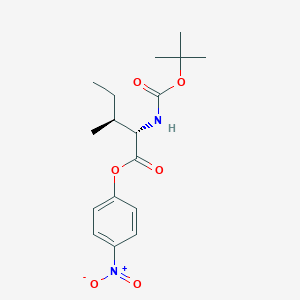

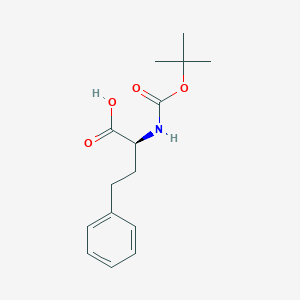

- Application Summary : Boc-Asp(Ofm)-OH is used in the synthesis of glycosylated peptide thioesters, specifically in the synthesis of the extracellular domains of emmprin carrying carbohydrates at Asn44 .

- Methods and Procedures : The peptide chain was assembled on Boc-Gly-SCH2CH2CO-Leu-OCH2-Pam-resin by an ABI 433A peptide synthesizer with the Boc/HOBt/DCC protocol . The protected peptide resin was then treated with HF .

- Results and Outcomes : The synthesis of the extracellular domains of emmprin carrying carbohydrates at Asn44 was successful .

Synthesis of Emmprin Domains

- Field : Biochemistry

- Application Summary : Boc-Asp(Ofm)-OH is used in the synthesis of the extracellular domains of emmprin carrying carbohydrates at Asn44 . Emmprin is a heavily glycosylated protein located on the surface of tumor cells .

- Methods and Procedures : The peptide chain was assembled on Boc-Gly-SCH2CH2CO-Leu-OCH2-Pam-resin by an ABI 433A peptide synthesizer with the Boc/HOBt/DCC protocol . The protected peptide resin was then treated with HF .

- Results and Outcomes : The synthesis of the extracellular domains of emmprin carrying carbohydrates at Asn44 was successful .

Synthesis of Hydrophobic Peptides

- Field : Biochemistry

- Application Summary : The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides .

- Methods and Procedures : The stepwise removal of Boc is achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid, but a relatively weak nucleophile . Side-chain protecting groups are often based on TFA stable benzyl (Bn) groups, which are cleaved with very strong acid, primarily anhydrous hydrogen fluoride (HF) .

- Results and Outcomes : The use of the Boc group for the protection of the N α-amino moiety in peptide synthesis has been found to be effective and advantageous in certain cases .

Synthesis of Cyclic Peptides

- Field : Biochemistry

- Application Summary : Boc-Asp(Ofm)-OH is used in the synthesis of cyclic peptides . Cyclic peptides are a class of peptides in which the amino terminus of the peptide is linked to the carboxyl terminus, forming a cycle .

- Methods and Procedures : Boc-Asp(Ofm)-OH is linked to PAM resin through the β-carboxylic function; the linear precursor is then assembled by classical Boc/Benzyl strategy . Cyclization is accomplished by the BOP method; HF deprotection and cleavage .

- Results and Outcomes : The synthesis of cyclic peptides using Boc-Asp(Ofm)-OH was successful .

Reactive Extrusion in Organic Synthesis

- Field : Organic Chemistry

- Application Summary : Boc-Asp(Ofm)-OH has been used in reactive extrusion, a continuous flow mechanochemistry technique . This technique is an enabling technology in organic synthesis .

- Methods and Procedures : The dipeptide products formed are submitted to an atmosphere of dry HCl overnight to remove the Boc protecting group . The free amine dipeptides could then be resubmitted to the extrusion methodology forming tripeptides .

Safety And Hazards

Boc-Asp(Ofm)-OH may be harmful if inhaled, swallowed, or absorbed through the skin . It may cause respiratory tract irritation, skin irritation, and eye irritation . In case of contact, it is advised to wash off with soap and plenty of water . If inhaled, move the person to fresh air . If swallowed, rinse mouth with water and do not induce vomiting .

Relevant Papers

One relevant paper describes a general method for the solid-phase synthesis of cyclic peptides containing an Asp residue in their sequence . Boc-Asp(Ofm)-OH is linked to PAM resin through the β-carboxylic function; the linear precursor is then assembled by classical Boc/Benzyl strategy . Cyclization is accomplished by the BOP method; HF deprotection and cleavage afford the cyclic peptide as a single product .

Eigenschaften

IUPAC Name |

(2S)-4-(9H-fluoren-9-ylmethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO6/c1-23(2,3)30-22(28)24-19(21(26)27)12-20(25)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLRMCFWGFPSLT-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50151672 | |

| Record name | N-alpha-tert-Butyloxycarbonyl-aspartic acid gamma-fluorenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50151672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Asp(Ofm)-OH | |

CAS RN |

117014-32-1 | |

| Record name | N-alpha-tert-Butyloxycarbonyl-aspartic acid gamma-fluorenylmethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117014321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-alpha-tert-Butyloxycarbonyl-aspartic acid gamma-fluorenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50151672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

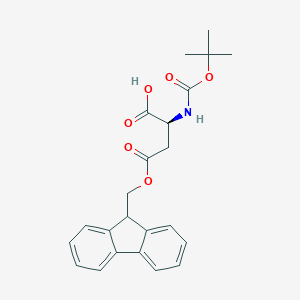

![L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-3-[(phenylmethoxy)methyl]-](/img/structure/B558303.png)